![molecular formula C11H5N3S B1414322 (噻吩并[2,3-b]吡啶-2-基亚甲基)丙二腈 CAS No. 2167917-90-8](/img/structure/B1414322.png)
(噻吩并[2,3-b]吡啶-2-基亚甲基)丙二腈
描述
(Thieno[2,3-b]pyridin-2-ylmethylene)malononitrile is a chemical compound with the molecular formula C11H5N3S . It is a derivative of thieno[2,3-b]pyridine, which is an important class of heterocyclic compounds due to their pharmacological and biological utility, including anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities .
Synthesis Analysis
The synthesis of thieno[2,3-b]pyridine derivatives has been the subject of many recent papers . One approach involves the use of substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate . For example, Dyachenko et al. described a multicomponent synthesis of functionalized thieno[2,3-b]pyridines starting from these compounds .Molecular Structure Analysis
The molecular structure of (Thieno[2,3-b]pyridin-2-ylmethylene)malononitrile is characterized by a thienopyridine core . This core is a common feature of several potent PI3K inhibitors, suggesting that it plays a crucial role in the compound’s biological activity .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of (Thieno[2,3-b]pyridin-2-ylmethylene)malononitrile are complex and involve multiple steps . For instance, one method involves the reaction of sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate with cyanothioacetamide or 2-cyanoacetohydrazide in piperidinium acetate under reflux .科学研究应用
多药耐药性调节
噻吩并[2,3-b]吡啶衍生物可以作为癌症治疗中多药耐药性的调节剂。它们可以通过阻止癌细胞排出药物来增强化疗的有效性,从而克服耐药性。
作用机制
Target of Action
(Thieno[2,3-b]pyridin-2-ylmethylene)malononitrile is a derivative of thieno[2,3-b]pyridine, a class of heterocyclic compounds known for their pharmacological and biological utility . Thieno[2,3-b]pyridines have been reported as inhibitors of Pim-1 kinase and modulators of multidrug resistance . Therefore, it can be inferred that (Thieno[2,3-b]pyridin-2-ylmethylene)malononitrile may target similar proteins or pathways.
Mode of Action
Thieno[2,3-b]pyridines are known to inhibit Pim-1 kinase, a type of protein kinase involved in cell cycle progression and apoptosis . By inhibiting this kinase, (Thieno[2,3-b]pyridin-2-ylmethylene)malononitrile could potentially influence cell growth and survival.
Biochemical Pathways
As a potential pim-1 kinase inhibitor, it may affect pathways related to cell cycle progression and apoptosis
Result of Action
As a potential pim-1 kinase inhibitor, it may influence cell growth and survival
生化分析
Biochemical Properties
(Thieno[2,3-b]pyridin-2-ylmethylene)malononitrile plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain kinases, such as Pim-1 kinase, which is involved in cell survival and proliferation . Additionally, (Thieno[2,3-b]pyridin-2-ylmethylene)malononitrile can modulate multidrug resistance by interacting with proteins involved in drug efflux . These interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.
Cellular Effects
The effects of (Thieno[2,3-b]pyridin-2-ylmethylene)malononitrile on various cell types and cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria . Furthermore, (Thieno[2,3-b]pyridin-2-ylmethylene)malononitrile influences cell signaling pathways, such as the PI3K/Akt pathway, leading to altered gene expression and inhibition of cell proliferation . These cellular effects underscore the compound’s potential in cancer therapy.
Molecular Mechanism
At the molecular level, (Thieno[2,3-b]pyridin-2-ylmethylene)malononitrile exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to the ATP-binding site of kinases, resulting in the inhibition of kinase activity . This inhibition disrupts downstream signaling pathways that are essential for cell survival and proliferation. Additionally, (Thieno[2,3-b]pyridin-2-ylmethylene)malononitrile can induce changes in gene expression by modulating transcription factors and epigenetic regulators . These molecular interactions provide a comprehensive understanding of the compound’s mode of action.
Temporal Effects in Laboratory Settings
The temporal effects of (Thieno[2,3-b]pyridin-2-ylmethylene)malononitrile in laboratory settings have been studied to assess its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Prolonged exposure to (Thieno[2,3-b]pyridin-2-ylmethylene)malononitrile can lead to gradual degradation, resulting in decreased efficacy over time . These findings are crucial for optimizing the compound’s use in therapeutic applications.
Dosage Effects in Animal Models
In animal models, the effects of (Thieno[2,3-b]pyridin-2-ylmethylene)malononitrile vary with different dosages. Low to moderate doses of the compound have been shown to effectively inhibit tumor growth without causing significant toxicity . High doses of (Thieno[2,3-b]pyridin-2-ylmethylene)malononitrile can lead to adverse effects, such as hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for the compound’s use in clinical settings.
Metabolic Pathways
(Thieno[2,3-b]pyridin-2-ylmethylene)malononitrile is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic processes result in the formation of active metabolites that contribute to the compound’s pharmacological effects. Additionally, (Thieno[2,3-b]pyridin-2-ylmethylene)malononitrile can influence metabolic flux and alter the levels of key metabolites, further impacting cellular function .
Transport and Distribution
The transport and distribution of (Thieno[2,3-b]pyridin-2-ylmethylene)malononitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a role in its cellular uptake and efflux . Once inside the cell, (Thieno[2,3-b]pyridin-2-ylmethylene)malononitrile can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . These transport and distribution mechanisms are essential for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of (Thieno[2,3-b]pyridin-2-ylmethylene)malononitrile is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic proteins and enzymes . Additionally, (Thieno[2,3-b]pyridin-2-ylmethylene)malononitrile can translocate to the nucleus, where it modulates gene expression by interacting with transcription factors and chromatin-modifying enzymes . These subcellular localization patterns provide insights into the compound’s mechanism of action and its potential therapeutic applications.
属性
IUPAC Name |
2-(thieno[2,3-b]pyridin-2-ylmethylidene)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5N3S/c12-6-8(7-13)4-10-5-9-2-1-3-14-11(9)15-10/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFYFBVMLLHJHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=C2)C=C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{4-[2-(Dimethylamino)ethoxy]phenyl}propanoic acid hydrochloride](/img/structure/B1414239.png)
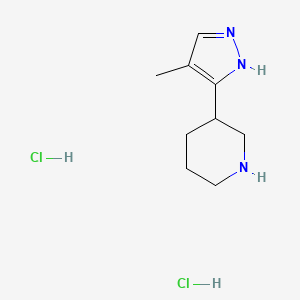
![3-Piperidin-3-yl-1h-pyrazolo[3,4-b]pyridine dihydrochloride](/img/structure/B1414245.png)
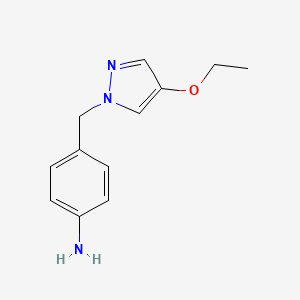
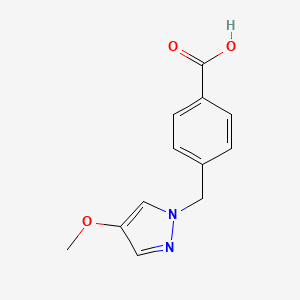


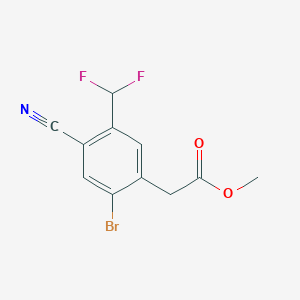

![2-{[1,2,4]Triazolo[4,3-a]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B1414256.png)
![1-(8-Fluoro[1,2,4]triazolo[4,3-c]pyrimidin-5-yl)piperidin-4-amine hydrochloride](/img/structure/B1414257.png)
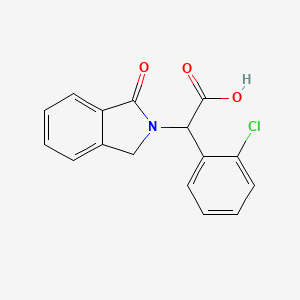
![Ethyl 1-({[2-(methoxycarbonyl)-4-methylthien-3-yl]amino}carbonothioyl)piperidine-3-carboxylate](/img/structure/B1414259.png)
![N'-[(4-Chlorophenyl)methylene]imidazo[1,2-a]pyridine-7-carbohydrazide](/img/structure/B1414261.png)
